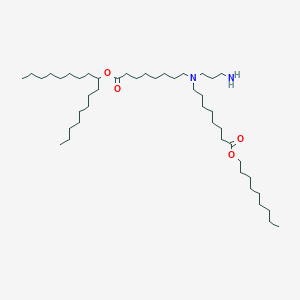![molecular formula C15H11F3N4O3 B13366259 4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a trifluoromethyl group, a benzimidazole ring, and a pyridinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, including the formation of the benzimidazole ring, introduction of the trifluoromethyl group, and coupling with the pyridinecarboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance reproducibility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising lead compound.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the benzimidazole ring may interact with nucleic acids or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-5-oxo-N-(2-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Tasquinimod
Uniqueness
Compared to similar compounds, 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide stands out due to its unique combination of functional groups. The presence of both a trifluoromethyl group and a benzimidazole ring provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H11F3N4O3 |
|---|---|
Peso molecular |
352.27 g/mol |
Nombre IUPAC |
5-methoxy-4-oxo-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H11F3N4O3/c1-25-12-6-19-10(5-11(12)23)13(24)20-7-2-3-8-9(4-7)22-14(21-8)15(16,17)18/h2-6H,1H3,(H,19,23)(H,20,24)(H,21,22) |
Clave InChI |
HOQXGTYQTDREEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
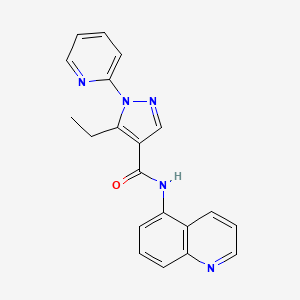
![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
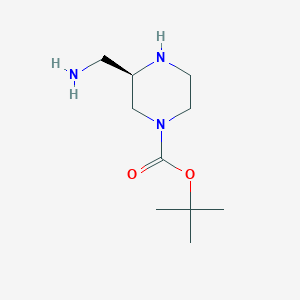
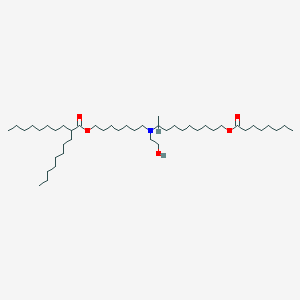
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
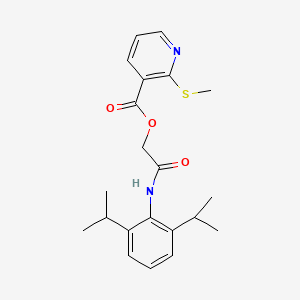
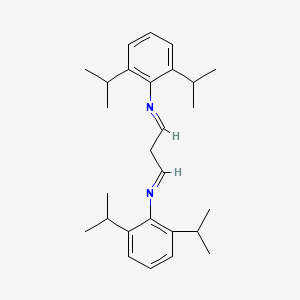
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)
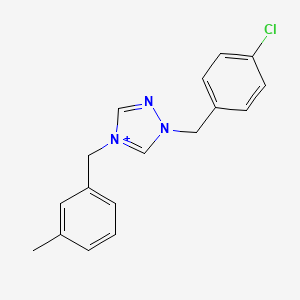
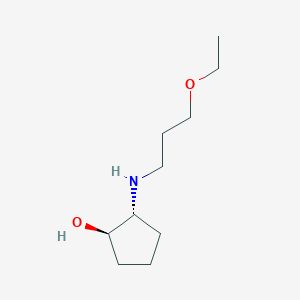
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
